molecular formula C10H8N2O2 B601215 3-(4-Hydroxyphenyl)pyrazin-2-OL CAS No. 126247-63-0

3-(4-Hydroxyphenyl)pyrazin-2-OL

Cat. No.: B601215
CAS No.: 126247-63-0
M. Wt: 188.19
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of Amoxicillin

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)pyrazin-2-OL plays a role in biochemical reactions primarily as an impurity in antibiotic synthesis. It interacts with enzymes involved in the synthesis and degradation of antibiotics. Specifically, it is known to interact with penicillin-binding proteins, which are crucial for the synthesis of bacterial cell walls . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, potentially inhibiting their activity and affecting the overall efficacy of the antibiotics.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by interfering with cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in antibiotic resistance, thereby impacting cellular metabolism and the ability of bacteria to survive in the presence of antibiotics . Additionally, this compound can disrupt cellular homeostasis by altering the balance of reactive oxygen species within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the weakening of bacterial cell walls, making them more susceptible to lysis. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in antibiotic resistance and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in bacterial cells, such as the upregulation of stress response genes and the development of antibiotic resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of antibiotics. It interacts with enzymes such as penicillin-binding proteins and beta-lactamases, which play key roles in the metabolism of beta-lactam antibiotics . These interactions can affect metabolic flux and the levels of metabolites involved in antibiotic synthesis and resistance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the bacterial cell wall, where it interacts with penicillin-binding proteins to exert its inhibitory effects. The precise localization of this compound within cells can determine its impact on cellular processes and overall efficacy as an antibiotic impurity.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKDJXWCPVPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126247-63-0
Record name 3-(4-Hydroxyphenyl)pyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-HYDROXYPHENYL)-2(1H)-PYRAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PRR54P75N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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